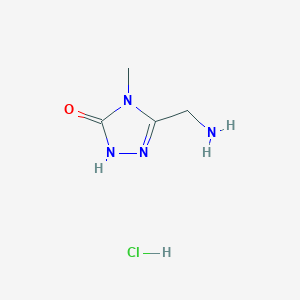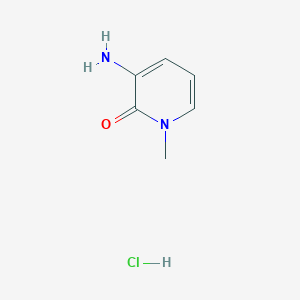
3-Amino-4,6-dimethylindolin-2-one hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antifungal Evaluation
A study conducted by Chaudhary et al. (2022) explored the synthesis of compounds derived from 3-amino-4,6-dimethylindolin-2-one hydrochloride, focusing on their antifungal potential against human pathogenic fungi. This study highlights the compound's role in developing new antifungal agents (Chaudhary et al., 2022).
Biological Activity of Pyridine Derivatives
In 2009, Yassin explored the biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, which were synthesized from 2-chloro-4,6-dimethylpyridine-3-carbonitrile. This research contributes to understanding the compound's role in developing new therapeutic agents with potential biological activities (Yassin, 2009).
Synthesis of Quinoline and Pyrimidine Hybrids
Toan et al. (2020) conducted a study on the synthesis of novel quinoline-pyrimidine hybrid compounds, including derivatives of 3-amino-4,6-dimethylindolin-2-one hydrochloride. The study focused on their cytotoxicity, ADMET, and molecular docking, providing insights into the compound's potential in cancer research (Toan et al., 2020).
Nonclassical Noncovalent Interactions
AlDamen and Haddad (2011) investigated the role of nonclassical noncovalent interactions in the crystal structure of compounds involving 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate. This study offers insights into the structural aspects of compounds related to 3-amino-4,6-dimethylindolin-2-one hydrochloride (AlDamen & Haddad, 2011).
Antitumor Activity
Isakhanyan et al. (2016) explored the antitumor activity of certain tertiary aminoalkanol hydrochlorides derived from 3-amino-4,6-dimethylindolin-2-one. This study contributes to understanding the compound's potential in developing new anticancer agents (Isakhanyan et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDFMOTWDAUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylindolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)




![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)


![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)



